

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Isoxazoles

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Compound of Interest

Compound Name: Ethyl 5-methylisoxazole-3-carboxylate

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This document provides detailed application notes and experimental protocols for a range of palladium-catalyzed reactions involving the isoxazole moiety. The isoxazole ring is a key structural motif in numerous pharmaceuticals and biologically active compounds, and its functionalization through palladium catalysis offers a powerful tool for drug discovery and development.^{[1][2]} These protocols are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Palladium-Catalyzed Sonogashira Cross-Coupling of Isoxazoles

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.^{[3][4][5][6]} In the context of isoxazoles, this reaction is particularly useful for the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles.^{[3][4][5][6]}

Application Note:

This protocol describes the synthesis of 3,5-disubstituted-4-alkynylisoxazoles. The reaction demonstrates high yields (up to 98%) and is influenced by the steric environment of the isoxazole ring.^{[3][4]} Specifically, steric hindrance at the C3 position has a more significant

impact on the reaction outcome than at the C5 position.^[3]^[4] The electronic effects of the substituent at the C3 position are reported to be negligible.^[3]^[4]

Quantitative Data Summary:

Entry	Isoxazole Substrate (3,5-disubstituted-4-iodo)	Alkyne	Catalyst (mol %)	Ligand (mol %)	Base (equiv.)	Solvent	Temp (°C)	Yield (%)	Reference
1	3-phenyl-5-methyl-4-iodoisoxazole	Phenyl acetylene	Pd(acac) ₂ (5)	PPh ₃ (10)	Et ₂ NH (2)	DMF	60	98	[3]
2	3-phenyl-5-methyl-4-iodoisoxazole	1-Hexyne	Pd(acac) ₂ (5)	PPh ₃ (10)	Et ₂ NH (2)	DMF	60	95	[3]
3	3-tert-butyl-5-methyl-4-iodoisoxazole	Phenyl acetylene	Pd(acac) ₂ (5)	PPh ₃ (10)	Et ₂ NH (2)	DMF	60	60	[3]
4	3-phenyl	Phenyl acetyl	Pd(PPh ₃) ₂ Cl ₂	-	-	-	-	80	[4]

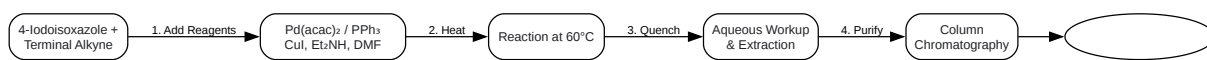
-5- ene
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Experimental Protocol:

General Procedure for the Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes:[3]

- To a dried Schlenk tube under a nitrogen atmosphere, add the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), Pd(acac)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and CuI (0.10 mmol, 10 mol%).
- Add anhydrous DMF (5 mL) and the terminal alkyne (1.2 mmol).
- Add Et₃NH (2.0 mmol, 2 equiv.).
- Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-4-alkynylisoxazole.

Reaction Workflow:



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Caption: Workflow for the Sonogashira coupling of 4-iodoisoxazoles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Isoxazoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.^{[7][8]} This reaction has been effectively applied to the functionalization of isoxazoles, enabling the introduction of various aryl and heteroaryl substituents.^{[7][9]}

Application Note:

This protocol outlines the Suzuki-Miyaura coupling of N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with various boronic acids.^[7] The reaction is optimized for microwave irradiation, which significantly reduces reaction times. The choice of catalyst, solvent, and base is crucial for achieving high yields.^[7] Pd(PPh₃)₄ was found to be the preferred catalyst, and the highest yields were obtained in dioxane at 150 °C.^[7]

Quantitative Data Summary:

Entry	Isoxazole Substrate	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine	Phenylboronic acid	Pd(PPh ₃) ₄ (10)	K ₂ CO ₃	Dioxane	150 (MW)	78	[7]
2	N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine	Pyridin-3-ylboronic acid	Pd(PPh ₃) ₄ (10)	K ₂ CO ₃	Dioxane	150 (MW)	72	[7]
3	N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine	Thiophen-2-ylboronic acid	Pd(PPh ₃) ₄ (10)	K ₂ CO ₃	Dioxane	150 (MW)	68	[7]
4	N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine	4-(Hydroxymethyl)phenylboronic acid	Pd(PPh ₃) ₄ (10)	K ₂ CO ₃	Dioxane	150 (MW)	65	[7]

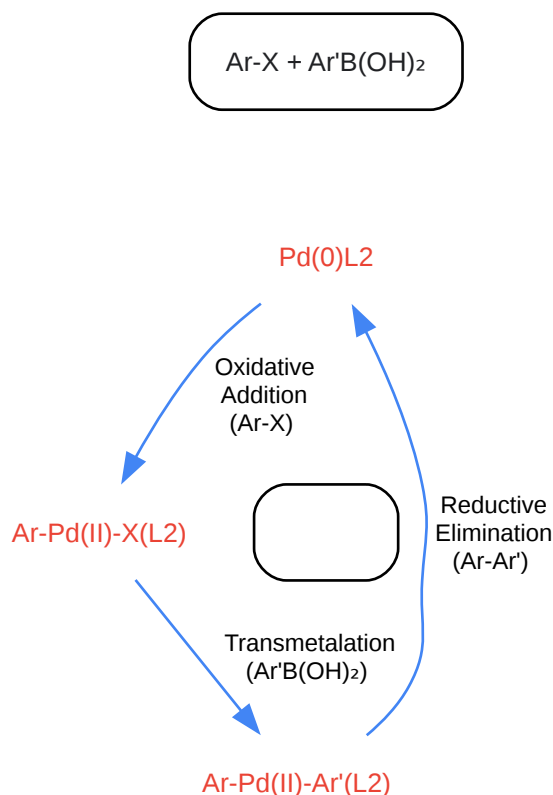
3- boronic
yl)meth acid
yl]adam
antan-
1-amine

Experimental Protocol:

General Procedure for the Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoisoxazoles:[7]

- In a microwave vial, combine the 5-bromoisoxazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
- Add dioxane (5 mL).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 150 °C for 15-30 minutes.
- After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired 5-aryl isoxazole.

Catalytic Cycle Diagram:



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Palladium-Catalyzed Heck Reaction of Isoxazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.^{[10][11]} This reaction has been applied to isoxazoles, although it can be more challenging compared to other cross-coupling reactions.^{[9][12]}

Application Note:

An auto-tandem palladium catalysis process starting from halogen-substituted isoxazoles and Michael acceptors has been described.^{[13][14]} This reaction involves a Heck reaction followed by a rearrangement, leading to the formation of 2-azafluorenones.^{[13][14]} This represents a unique example of a palladium-catalyzed ring opening of isoxazoles.^{[13][14]}

Quantitative Data Summary:

Entry	Isoxazole Substrate	Alkene	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	3-Phenyl-5-iodoisoxazole	Methyl acrylate	Pd(OAc) ₂ (10)	PPh ₃ (20)	Na ₂ CO ₃	DMF	120	75	[13]
2	3-Phenyl-5-iodoisoxazole	Acrylonitrile	Pd(OAc) ₂ (10)	PPh ₃ (20)	Na ₂ CO ₃	DMF	120	68	[13]
3	3-(4-Methoxyphenyl)-5-iodoisoxazole	Methyl acrylate	Pd(OAc) ₂ (10)	PPh ₃ (20)	Na ₂ CO ₃	DMF	120	82	[13]

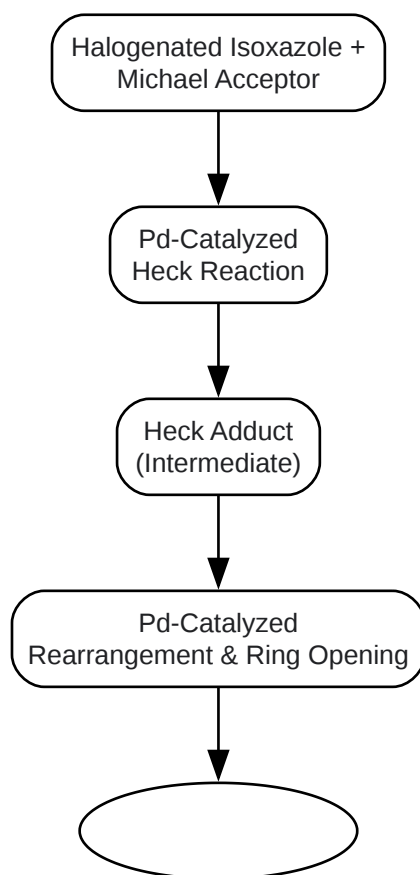
Experimental Protocol:

General Procedure for the Auto-Tandem Palladium-Catalyzed Heck Reaction and Rearrangement:[13]

- A mixture of the halogen-substituted isoxazole (1.0 mmol), Michael acceptor (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), PPh₃ (0.2 mmol, 20 mol%), and Na₂CO₃ (2.0 mmol) in DMF (5 mL) is placed in a sealed tube.
- The reaction mixture is heated at 120 °C for 12 hours.

- After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated.
- The residue is purified by column chromatography on silica gel to afford the 2-azafluorenone product.

Logical Relationship Diagram:



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Caption: Logical flow of the auto-tandem Heck reaction and rearrangement.

Palladium-Catalyzed Buchwald-Hartwig Amination of Isoxazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.^{[15][16][17][18]} While less commonly reported for isoxazoles compared to other heterocycles, this reaction provides a direct route to amino-substituted isoxazoles.

Application Note:

The Buchwald-Hartwig amination of halo-isoxazoles can be challenging due to potential side reactions and catalyst inhibition. However, with the appropriate choice of ligands and reaction conditions, this transformation can be achieved. The use of bulky, electron-rich phosphine ligands is often crucial for successful coupling.

Quantitative Data Summary (Hypothetical Example based on general principles):

Entry	Isoxazole Substrate	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	5-Bromo-3-phenylisoxazole	Morpholine	Pd ₂ (dba) ₃ (2)	XPhos (4)	NaOtBu	Toluene	100	85
2	4-Iodo-3,5-dimethylisoxazole	Aniline	Pd(OAc) ₂ (5)	RuPhos (10)	K ₃ PO ₄	Dioxane	110	70
3	5-Chloro-3-methylisoxazole	n-Hexylamine	Pd ₂ (dba) ₃ (2)	BrettPhos (4)	LHMDS	THF	80	78

Note: This data is illustrative and based on general knowledge of Buchwald-Hartwig aminations, as specific, detailed examples for a wide range of isoxazoles were not prevalent in the initial search results.

Experimental Protocol:

General Procedure for Buchwald-Hartwig Amination of Halo-isoxazoles:

- In a glovebox, add the halo-isoxazole (1.0 mmol), palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 2 mol%), and ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
- Add the base (e.g., NaOtBu, 1.4 mmol).
- Remove the tube from the glovebox and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.
- Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by column chromatography.

Experimental Workflow Diagram:



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Caption: General workflow for the Buchwald-Hartwig amination of halo-isoxazoles.

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